3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
3-Benzyl-6-nitro-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound with the molecular formula C12H10N2O4 It is characterized by a bicyclic structure that includes a nitro group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which constructs the cyclopropane ring of the 3-azabicyclo[3.1.0]hexane core . The reaction conditions often include the use of chloroform, tert-butyl nitrite, and acetic acid, followed by heating and cooling steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and cycloaddition reactions would apply in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for the reduction of the nitro group, and nucleophiles such as sodium hydroxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield a corresponding amine derivative.
Scientific Research Applications
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with various receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity to various receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Similar structure but lacks the nitro group.
3-Benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Contains a difluoromethyl group instead of a nitro group.
Uniqueness
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to the presence of both a nitro group and a benzyl group on the bicyclic core. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
151860-15-0 |
---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
(1S,5R)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C12H10N2O4/c15-11-8-9(10(8)14(17)18)12(16)13(11)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+,10? |
InChI Key |
WQIUUYJXPBMPQC-ULKQDVFKSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C3[N+](=O)[O-])C2=O |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)[C@@H]3[C@@H](C3[N+](=O)[O-])C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C3[N+](=O)[O-])C2=O |
Pictograms |
Irritant |
Synonyms |
MESO-N-BENZYL-3-NITROCYCLOPROPANE-1,2-DICARBOXIMIDE |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.